molecular formula C18H22ClN3O2S B2840787 3-chloro-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235044-62-8

3-chloro-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2840787
CAS No.: 1235044-62-8
M. Wt: 379.9
InChI Key: ZGFFSRRPPRURQV-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a methyl group The compound also includes a piperidine ring linked to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride. For this compound, the amine would be the piperidine derivative, and the sulfonyl chloride would be derived from 3-chloro-2-methylbenzenesulfonyl chloride.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the sulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, potentially leading to a variety of derivatives.

    Oxidation and Reduction: The piperidine ring can be oxidized to form piperidones or reduced to form more saturated derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

    Substitution: Various substituted benzenesulfonamides.

    Oxidation: Piperidones and other oxidized derivatives.

    Reduction: Saturated piperidine derivatives.

    Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, sulfonamides are known for their antibacterial properties. This compound could be investigated for its potential as an antibacterial agent, particularly against strains resistant to traditional sulfonamides.

Medicine

Medicinally, the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development. It could be explored for its potential as an anti-inflammatory, anticancer, or antiviral agent.

Industry

In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide would depend on its specific application. In antibacterial applications, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.

    Chlorpromazine: A compound with a similar piperidine structure, used as an antipsychotic.

Uniqueness

What sets 3-chloro-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide apart is its combination of a sulfonamide group with a piperidine and pyridine moiety. This unique structure could confer distinct biological activities and chemical reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

3-chloro-2-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2S/c1-14-16(19)5-4-6-17(14)25(23,24)21-13-15-8-11-22(12-9-15)18-7-2-3-10-20-18/h2-7,10,15,21H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFFSRRPPRURQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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